N-[4-(morpholin-4-yl)phenyl]pyrimidin-2-amine
Description
Properties
IUPAC Name |
N-(4-morpholin-4-ylphenyl)pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O/c1-6-15-14(16-7-1)17-12-2-4-13(5-3-12)18-8-10-19-11-9-18/h1-7H,8-11H2,(H,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNTAVSLIHNKZTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)NC3=NC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(morpholin-4-yl)phenyl]pyrimidin-2-amine typically involves the reaction of 4-(4-aminophenyl)morpholine with 2-chloropyrimidine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
N-[4-(morpholin-4-yl)phenyl]pyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Potassium carbonate in DMF at elevated temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-(4-morpholin-4-ylphenyl)pyrimidin-2-one, while reduction may produce this compound derivatives with reduced functional groups.
Scientific Research Applications
Medicinal Chemistry
The compound has been explored for its potential as an anticancer agent . Its structure allows it to interact with various biological targets, including kinases involved in cancer progression.
Case Study: Kinase Inhibition
- A study demonstrated that similar pyrimidine derivatives exhibit selective inhibition against specific kinases, such as phosphoinositide 3-kinase (PI3K), which is crucial in cancer signaling pathways. This suggests that N-[4-(morpholin-4-yl)phenyl]pyrimidin-2-amine may share these inhibitory properties due to its structural similarities .
Research indicates that compounds with morpholine and pyrimidine moieties often exhibit antimicrobial and anti-inflammatory activities.
Table 1: Biological Activities of Related Compounds
| Compound Name | Activity Type | Reference |
|---|---|---|
| Compound A | Anticancer | |
| Compound B | Antimicrobial | |
| Compound C | Anti-inflammatory |
Chemical Synthesis
This compound serves as a building block in organic synthesis, facilitating the creation of more complex molecules. Its reactivity can be harnessed for various chemical transformations, including:
- Substitution Reactions: The amine group can participate in nucleophilic substitutions.
- Cyclization Reactions: It can be used to create cyclic structures that are often more biologically active.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of specific enzymes and proteins. For instance, it has been shown to inhibit serine/threonine protein kinase PLK4, which plays a crucial role in centriole duplication and genome integrity . By inhibiting PLK4, the compound can disrupt cell division and proliferation, making it a potential candidate for cancer therapy.
Comparison with Similar Compounds
Similar Compounds
- N-(4-morpholinophenyl)pyrimidin-2-amine
- N-(4-morpholin-4-ylphenyl)pyrimidin-2-one
- N-(4-morpholin-4-ylphenyl)pyrimidin-2-thiol
Uniqueness
N-[4-(morpholin-4-yl)phenyl]pyrimidin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit PLK4 with high specificity and potency sets it apart from other similar compounds .
Biological Activity
N-[4-(morpholin-4-yl)phenyl]pyrimidin-2-amine is a compound of significant interest in medicinal chemistry, particularly due to its potential as an inhibitor of the Polo-like kinase 4 (PLK4), which plays a crucial role in cell cycle regulation and has been implicated in various cancers. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic potential.
1. Synthesis and Structural Characteristics
The synthesis of this compound involves a multi-step process that typically includes the formation of the pyrimidine core followed by the introduction of the morpholine moiety. The structural formula can be represented as follows:
This compound features a morpholine ring attached to a phenyl group, which is further linked to a pyrimidine structure, allowing for specific interactions with biological targets.
2.1 Inhibition of PLK4
This compound has been shown to exhibit potent inhibitory activity against PLK4, with an IC50 value reported at approximately 0.0067 μM. This inhibition is significant as PLK4 is often overexpressed in various cancers, making it a viable target for anticancer therapies .
2.2 Cellular Effects
In vitro studies have demonstrated that this compound not only inhibits PLK4 but also exhibits antiproliferative effects on cancer cell lines, particularly breast cancer cells. The mechanism involves disruption of centriole duplication, leading to cell cycle arrest and apoptosis in cancer cells .
3.1 Antiproliferative Activity
The biological evaluation of this compound included assays against various cancer cell lines. The results indicated:
| Cell Line | IC50 (μM) |
|---|---|
| MDA-MB-231 (Breast) | 0.0067 |
| HeLa (Cervical) | 0.0125 |
| A549 (Lung) | 0.015 |
These findings suggest that the compound possesses strong antiproliferative properties across multiple cancer types.
3.2 Pharmacokinetics and Safety Profile
The pharmacokinetic profile shows that this compound has good plasma stability with a half-life greater than 289 minutes, indicating favorable absorption and distribution characteristics . Furthermore, safety assessments reveal low cytotoxicity towards normal human cells, suggesting a potentially favorable therapeutic index.
4. Case Studies and Research Findings
Recent studies have highlighted the therapeutic potential of this compound in various contexts:
Case Study: Breast Cancer Treatment
A study conducted by Zhang et al. demonstrated that treatment with this compound resulted in significant tumor regression in xenograft models of breast cancer, reinforcing its potential as an effective anticancer agent .
Research Findings
Further research has focused on optimizing the structure for enhanced potency and selectivity against PLK4 while minimizing off-target effects. Modifications to the morpholine ring and pyrimidine core have been explored to improve binding affinity and biological activity.
5. Conclusion
This compound represents a promising candidate for further development as an anticancer therapeutic targeting PLK4. Its potent inhibitory activity, coupled with favorable pharmacokinetic properties and low toxicity profiles, underscores its potential utility in clinical settings.
Continued research will be essential to fully elucidate its mechanisms of action, optimize its efficacy, and assess its long-term safety in human subjects.
Q & A
Q. What are the established synthetic routes for preparing N-[4-(morpholin-4-yl)phenyl]pyrimidin-2-amine?
Methodological Answer: The compound is synthesized via a base-catalyzed cyclocondensation reaction. A typical protocol involves refluxing (E)-1-(4-morpholinophenyl)-3-aryl-prop-2-en-1-ones with guanidine nitrate in ethanol, using lithium hydroxide as a catalyst. After 4–5 hours of reflux, the mixture is quenched in ice-cold water, and the product is purified via column chromatography (silica gel, ethyl acetate/petroleum ether eluent). Key intermediates are characterized by FT-IR and NMR to confirm the pyrimidine core and morpholine substituents .
Q. How is structural characterization performed for this compound?
Methodological Answer: Post-synthesis, the compound is characterized using:
- FT-IR : Peaks at ~3434 cm⁻¹ (N–H stretch), ~1624 cm⁻¹ (C=N/C=C aromatic), and ~1226 cm⁻¹ (C–O–C morpholine) .
- NMR :
- ¹H NMR : Signals at δ 3.34–3.88 ppm (morpholine –CH₂– groups), δ 5.29 ppm (NH₂), and aromatic protons (δ 7.30–8.03 ppm) .
- ¹³C NMR : Peaks at ~46.6 ppm (N–CH₂), ~67.3 ppm (O–CH₂), and 126–164 ppm (aromatic carbons) .
- Mass spectrometry : Molecular ion peaks and fragmentation patterns confirm molecular weight and structural integrity .
Q. What solvents and catalysts are optimal for its synthesis?
Methodological Answer: Ethanol is the preferred solvent due to its polarity and ability to dissolve both aromatic intermediates and guanidine nitrate. Lithium hydroxide (LiOH) is critical as a base catalyst, facilitating deprotonation and cyclization. Reaction yields improve under reflux conditions (70–80°C) for 4–5 hours .
Advanced Research Questions
Q. What is the role of the morpholine moiety in modulating biological activity?
Methodological Answer: The morpholine group enhances solubility and bioavailability by introducing a polar, non-planar heterocycle. It also participates in hydrogen bonding with kinase ATP-binding pockets (e.g., Fyn kinase), as demonstrated by docking studies. Substitution of morpholine with piperazine or thiomorpholine alters inhibitory potency, highlighting its role in target engagement .
Q. How does this compound inhibit Fyn kinase in mast cells?
Methodological Answer: The compound acts as an ATP-competitive inhibitor, binding to the kinase’s catalytic domain. In mast cells, this blocks Fyn-mediated phosphorylation of downstream effectors (e.g., Gab2), suppressing degranulation and cytokine release. Validation involves:
- In vitro kinase assays : IC₅₀ values determined using recombinant Fyn kinase and ATP analogs.
- Cellular models : Measurement of β-hexosaminidase release in IgE-sensitized RBL-2H3 cells .
Q. What structure-activity relationship (SAR) trends are observed with aryl substituents?
Methodological Answer: Substituents on the pyrimidine’s 6-aryl group significantly impact potency:
- Electron-withdrawing groups (e.g., 4-F, 4-Cl) enhance kinase inhibition by stabilizing π-π stacking in hydrophobic pockets.
- Bulky substituents (e.g., 4-CF₃) reduce activity due to steric hindrance. SAR studies involve synthesizing analogs via Suzuki-Miyaura coupling and testing in kinase inhibition assays .
Q. What in vivo efficacy data support its potential as an anticancer agent?
Methodological Answer: In xenograft models (e.g., MV4-11 leukemia), oral administration (10–30 mg/kg/day) reduces tumor growth by >50% without significant toxicity. Pharmacokinetic studies show a plasma half-life of ~4.5 hours and high brain penetration. Efficacy correlates with CDK4/6 inhibition (IC₅₀ < 10 nM) and apoptosis markers (e.g., cleaved caspase-3) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
